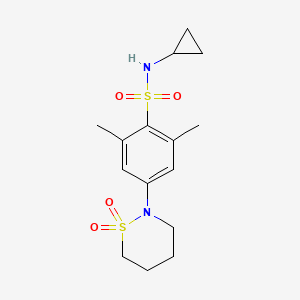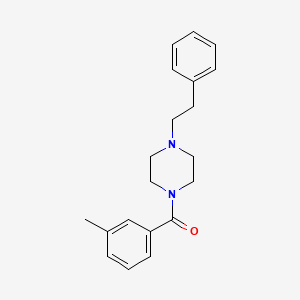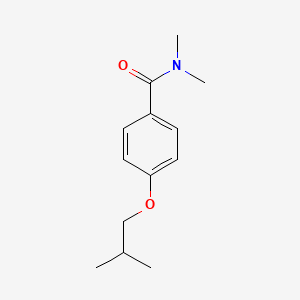
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by binding to and inhibiting specific enzymes. For example, the inhibition of carbonic anhydrases by this compound has been shown to reduce the production of bicarbonate ions, leading to a decrease in pH and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth and metastasis of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a variety of enzymes and biological targets, making it a useful tool for studying these pathways. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to a wide range of researchers.
One limitation of using this compound in lab experiments is the lack of information regarding its toxicity and potential side effects. It is important to exercise caution when working with this compound and to take appropriate safety precautions.
Orientations Futures
There are many potential future directions for the study of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide. Some possible areas of research include:
1. Further exploration of the mechanism of action of this compound and its interactions with specific enzymes and biological targets.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of new drug candidates based on the structure of this compound.
4. Exploration of the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of specific diseases or conditions.
In conclusion, this compound is a promising compound with potent biological activities. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide has been described in the literature. Briefly, the synthesis involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with cyclopropylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 1,1-dioxido-1,2-thiazinan-2-amine to yield the final product.
Applications De Recherche Scientifique
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide has been studied extensively for its biological activities. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)-2,6-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-11-9-14(17-7-3-4-8-22(17,18)19)10-12(2)15(11)23(20,21)16-13-5-6-13/h9-10,13,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWPHQKQDQAAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methyl]phosphonate](/img/structure/B5057277.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)
![17-(4-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5057297.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)
amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)
![N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B5057333.png)

![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)
![4-{(2,4-dichlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5057368.png)
![1-[2-(6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone](/img/structure/B5057376.png)
